N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
CAS No.: 864917-36-2
Cat. No.: VC6685486
Molecular Formula: C18H13ClF3N3OS2
Molecular Weight: 443.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864917-36-2 |
|---|---|
| Molecular Formula | C18H13ClF3N3OS2 |
| Molecular Weight | 443.89 |
| IUPAC Name | N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C18H13ClF3N3OS2/c1-10-2-4-11(5-3-10)16-24-17(28-25-16)27-9-15(26)23-14-8-12(18(20,21)22)6-7-13(14)19/h2-8H,9H2,1H3,(H,23,26) |
| Standard InChI Key | PNHLGAMFKAOIGU-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Introduction
Chemical Identity and Physicochemical Properties
The compound belongs to the thiadiazole-acetamide class, characterized by a 1,2,4-thiadiazole core linked to a chloro-trifluoromethylphenyl group via a thioacetamide bridge. Its molecular formula is C₁₈H₁₃ClF₃N₃OS₂, with a molecular weight of 443.89 g/mol. Key physicochemical properties include:
Table 1: Structural and Physicochemical Data
| Property | Value |
|---|---|
| IUPAC Name | N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
| InChI Key | LDLZAPWCSQGSKO-UHFFFAOYSA-N |
| Solubility (Predicted) | Low aqueous solubility; soluble in DMSO or DMF |
The p-tolyl substituent (4-methylphenyl) on the thiadiazole ring distinguishes this compound from its o-tolyl analog, which features a 2-methylphenyl group. This positional isomerism significantly influences electronic and steric properties, as discussed in later sections.
Structure-Activity Relationship (SAR) Analysis
Role of Substituents
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p-Tolyl vs. o-Tolyl: The para-methyl group enhances planarity and π-π stacking with hydrophobic enzyme pockets, improving binding affinity compared to ortho-substituted analogs.
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Trifluoromethyl Group: Its strong electron-withdrawing effect stabilizes charge-transfer interactions, critical for kinase inhibition.
Thioacetamide Linker
Replacing the thioether (-S-) with sulfonamide (-SO₂-NH-) reduces cytotoxicity, underscoring the importance of sulfur’s polarizability in target engagement.
Computational Insights
Density Functional Theory (DFT) calculations on analogous structures reveal:
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HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity suitable for drug-likeness.
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Electrostatic Potential: Negative charge localization on the thiadiazole sulfur atoms facilitates hydrogen bonding with biological targets.
Stability and Degradation
Thermal Stability
Thermogravimetric analysis (TGA) of analogs shows decomposition onset at 220°C, suggesting suitability for standard laboratory handling.
Photostability
UV-Vis studies indicate rapid degradation under UV light (λ = 254 nm), necessitating storage in amber vials at -20°C.
Future Research Directions
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Target Identification: Proteomic profiling to identify binding partners (e.g., kinases, GPCRs).
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In Vivo Studies: Pharmacokinetic and toxicity assessments in rodent models.
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Analog Development: Introducing hydrophilic groups (e.g., -OH, -NH₂) to improve solubility.
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